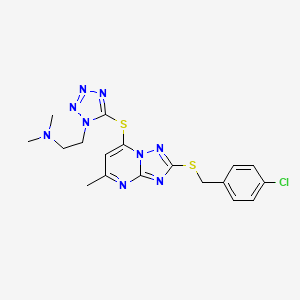
YKL-01-116
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YKL-01-116 targets MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13. YKL-1-116 dose-dependently targets CDK7 in HCT116, Jurkat, Kuramochi, OVCAR8, and COV362 cancer cells as assessed by intracellular target engagement.
Aplicaciones Científicas De Investigación
Tumor Angiogenesis
YKL-40, a secreted glycoprotein, is significant in tumor development, particularly in solid tumors. It has been associated with poor prognosis in various advanced human cancers. Studies have shown that YKL-40 promotes angiogenesis in endothelial cells, which is crucial for tumor growth. This process involves the coordination of membrane-bound receptor syndecan-1 and integrin αvβ3, activating intracellular signaling pathways like focal adhesion kinase and mitogen-activated protein kinase extracellular signal-related kinase1/2. The presence of YKL-40 in human breast cancer correlates with blood vessel density, emphasizing its role in cancer development and angiogenesis (Shao et al., 2009).
Glioblastoma and Radiation Response
In glioblastoma, a type of brain cancer, YKL-40 expression has been linked to poorer responses to radiation therapy and shorter overall survival. It is an independent predictor of survival, and its expression aligns with certain genetic subtypes of glioblastoma, suggesting its potential role in the oncogenesis of these tumors (Pelloski et al., 2005).
Neurodegenerative Dementias
YKL-40 has been found to be elevated in the brain and cerebrospinal fluid in various neurodegenerative diseases, including Alzheimer's disease and prion diseases. Its high expression in reactive astrocytes, particularly around β-amyloid plaques in Alzheimer’s disease, suggests its involvement in neuroinflammatory processes. Elevated YKL-40 levels in neurodegenerative dementias indicate its potential as a biomarker for neuroinflammation and its role in these diseases (Llorens et al., 2017).
Diagnostic Marker for Gliomas
YKL-40 has been identified as a differential diagnostic marker for distinguishing between glioblastomas and anaplastic oligodendrogliomas, two types of high-grade gliomas. Its expression pattern differs significantly between these glioma types, making it a useful tool for classification and potentially influencing treatment decisions (Nutt et al., 2005).
Propiedades
Número CAS |
1957202-71-9 |
|---|---|
Nombre del producto |
YKL-01-116 |
Fórmula molecular |
C34H38N8O3 |
Peso molecular |
606.73 |
Nombre IUPAC |
(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide |
InChI |
InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)/t28-/m1/s1 |
Clave InChI |
VBYGXNURPHQSPG-MUUNZHRXSA-N |
SMILES |
CC1(C)N(C(N[C@H](CN(C)C)C2=CC=CC=C2)=O)CC3=C1NN=C3NC4=CC(NC(C5=CC=C(NC(C=C)=O)C=C5)=O)=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
YKL-01-116; YKL01116; YKL 01 116; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)
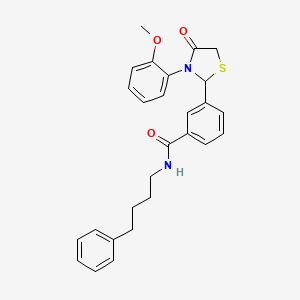
![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)
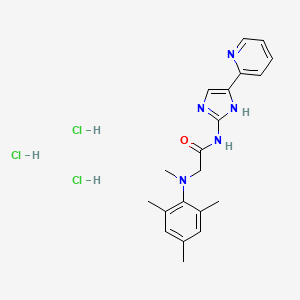
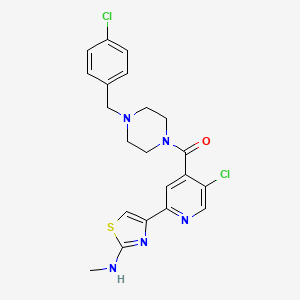
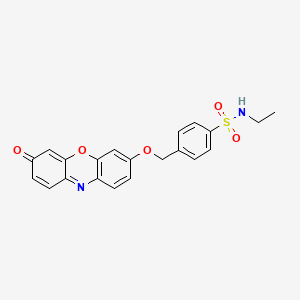
![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)
